2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide
Description
2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide (CAS: 1040068-06-1) is a pyridine-4-carboxamide derivative with a chloro substituent at the 2-position of the pyridine ring and a 2-chloro-4-methylphenyl group attached via the amide nitrogen. Its IUPAC name is 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-4-carboxamide, and it is also known by synonyms such as AKOS009075484 and PB147237460 . The compound’s structure features electron-withdrawing chlorine atoms and a methyl group on the aromatic ring, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-3-11(10(14)6-8)17-13(18)9-4-5-16-12(15)7-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSDYWLSXIWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide typically involves the reaction of 2-chloroisonicotinic acid with 2-chloro-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can serve as a potential lead for new antibiotic development.
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding MIC values of 8 µg/mL and 16 µg/mL, respectively. These results suggest that the compound has comparable efficacy to conventional antibiotics.
Anticancer Properties
The anticancer potential of this compound has also been explored extensively. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study: Apoptosis Induction
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial in cancer metabolism. By inhibiting enzymes involved in NAD+ synthesis, it may selectively target cancer cells that have heightened metabolic demands.
Neurological Applications
Emerging research suggests that this compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Preliminary studies indicate its ability to interact with serotonin receptors, which could be beneficial in treating depression or anxiety disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with a 3-chloro substituent and N-phenyl group.
- Key Differences : The phthalimide scaffold introduces a cyclic imide structure, contrasting with the pyridine carboxamide backbone of the target compound.
- Applications: Used as a monomer for polyimide synthesis, requiring high purity for polymerization reactions .
N-Chloroisonicotinamide (NCIN)
- Structure : Isonicotinamide core with an N-chloro substituent.
- Key Differences : The absence of aromatic ring substituents and the presence of an oxidizing N-chloro group distinguish NCIN from the target compound.
- Reactivity/Applications : Functions as a mild, stable oxidizing agent with reported pharmacological activity .
2-Chloro-N-(3-chlorophenyl)isonicotinamide
- Structure : Structural isomer of the target compound, with a 3-chlorophenyl group instead of 2-chloro-4-methylphenyl.
- Key Differences : The position of the chlorine atom on the phenyl ring and the absence of a methyl group may alter steric and electronic properties.
- Applications : Used in scientific research, highlighting the role of substituent positioning in modulating reactivity .
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
- Structure : Nicotinamide core with 2-chloro and 2,4-dimethoxyphenyl groups.
Physicochemical and Reactivity Comparisons
Pharmacological and Industrial Relevance
- The chloro and methyl groups may confer stability for use in material science or as intermediates.
- NCIN : Demonstrated utility in kinetic studies due to its low toxicity and ease of handling, suggesting that the target compound could be optimized for similar roles .
- 3-Chloro-N-phenyl-phthalimide : Highlights the importance of purity in industrial applications, a consideration relevant to the synthesis of the target compound .
Biological Activity
2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H11Cl2N3O
- Molecular Weight : 276.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways that regulate cellular growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds in the isonicotinamide class. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antimicrobial properties against a range of pathogens. This suggests potential applications in treating infections.
Study on Antitumor Efficacy
A study focusing on a derivative similar to this compound evaluated its efficacy against a panel of human tumor cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window.
In Vivo Studies
In vivo studies using animal models have shown that administration of related compounds resulted in reduced tumor burden and improved survival rates, further supporting their potential as anticancer agents.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide?
Methodological Answer: Synthesis typically involves sequential halogenation and amidation steps. For example:
Halogenation : Introduce chlorine at the pyridine ring using POCl₃ or SOCl₂ under reflux (70–90°C) .
Amidation : React 2-chloroisonicotinoyl chloride with 2-chloro-4-methylaniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (1:1) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR : Compare experimental ¹H/¹³C NMR shifts with density-functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) to confirm substituent positions .
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the chloro and methylphenyl groups .
Q. What computational tools are recommended for modeling its electronic properties?
Methodological Answer:
- DFT Calculations : Apply gradient-corrected functionals (e.g., Becke’s 1988 exchange-correlation functional) to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS with OPLS-AA force fields .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELX (SHELXD for structure solution, SHELXL for refinement) .
- Validation : Check for intramolecular hydrogen bonds (e.g., C–H···O interactions) and compare torsion angles with DFT-optimized geometries .
- Software : WinGX or Olex2 for visualization and Mercury for packing analysis .
Q. What experimental strategies address discrepancies in reported biological activity data?
Methodological Answer:
- Dose-Response Reproducibility : Perform triplicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Target Validation : Use SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., kinases) and compare with structurally related analogs .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile conflicting IC₅₀ values .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP) to identify Pareto-optimal conditions .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to improve sustainability .
Q. What methodologies elucidate the compound’s mechanism of action in enzymatic inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Docking Studies : Employ AutoDock Vina to simulate binding poses in enzyme active sites (e.g., cytochrome P450). Validate with mutagenesis data .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Analog Synthesis : Replace chloro groups with fluoro or methyl substituents to modulate lipophilicity (logP) .
- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., molar refractivity, polar surface area) with bioactivity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) using Schrödinger’s Phase .
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
Q. How are crystallographic data archived and shared to ensure reproducibility?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
